Methyl 2-amino-2-(2,5-dichlorophenyl)acetate
Description
Methyl 2-amino-2-(2,5-dichlorophenyl)acetate is a substituted phenylglycine derivative characterized by a methyl ester group, an amino moiety, and a 2,5-dichlorophenyl aromatic ring.
Properties
Molecular Formula |
C9H9Cl2NO2 |
|---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
methyl 2-amino-2-(2,5-dichlorophenyl)acetate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4,8H,12H2,1H3 |
InChI Key |
ILJVOQYOQHCDOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(2,5-dichlorophenyl)acetate typically involves the reaction of 2,5-dichlorobenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,5-dichlorobenzaldehyde} + \text{glycine methyl ester} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2,5-dichlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-amino-2-(2,5-dichlorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-amino-2-(2,5-dichlorophenyl)acetate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Note: Molecular weight for the parent compound is calculated based on its inferred formula.
Substituent Position and Electronic Effects
- Chlorine vs.
- Positional Isomerism : The 3,5-dichloro analog () exhibits higher lipophilicity than the 2,5-isomer due to symmetrical substitution, which may improve membrane permeability in drug delivery .
- Halogen Size : The 2-iodo derivative () introduces significant steric hindrance and higher atomic weight, making it suitable for applications in radiopharmaceuticals or catalysis .
Functional Group Modifications
- Ester vs. Acid Forms: Compounds like 2-amino-2-(4-bromophenyl)acetic acid () lack the methyl ester, reducing volatility but increasing acidity, which impacts bioavailability .
- Amino Group Derivatives: Methyl 2-(methylamino)-2-(2,5-difluorophenyl)acetate () replaces the primary amino group with a methylamino moiety, altering hydrogen-bonding capacity and basicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
